Isostearyl stearoyl stearate
Description
Structure
2D Structure
Properties
CAS No. |
93385-12-7 |
|---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
16-methylheptadecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3 |
InChI Key |
VRAFPDRBGSLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering of Isostearyl Stearoyl Stearate
Catalytic Esterification Mechanisms for Branched Ester Synthesis
The synthesis of esters, particularly those with long, branched chains like isostearyl stearoyl stearate (B1226849), often faces challenges such as steric hindrance and equilibrium limitations. csic.es The choice of catalyst is pivotal in overcoming these hurdles and driving the reaction towards high yields.
Enzyme-Catalyzed Esterification for Isostearyl Stearoyl Stearate
Enzymatic catalysis, primarily utilizing lipases, presents a significant advantage over traditional chemical routes for synthesizing cosmetic esters. researchgate.net This biocatalytic approach is favored for its mild reaction conditions, high selectivity, and the production of purer products with reduced waste and energy consumption. researchgate.netdss.go.th
Lipases, such as those from Candida rugosa and Rhizomucor miehei, are effective biocatalysts for the esterification of fatty acids and alcohols. dss.go.thnih.gov These enzymes exhibit a high degree of specificity, which can be crucial when dealing with complex molecules like isostearyl alcohol and stearic acid. nih.govresearchgate.net The mechanism, often a Ping-Pong Bi-Bi type, involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. nih.gov This process significantly reduces the formation of by-products often seen in chemical catalysis. researchgate.net
The efficiency of lipase-catalyzed esterification is influenced by several factors including the type of lipase (B570770), reaction medium, temperature, and the molar ratio of the substrates. nih.gov Immobilized lipases are particularly attractive as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process. researchgate.net
Table 1: Comparison of Catalytic Methods for Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Enzymatic (Lipase) | High selectivity, mild conditions, purer product, reduced waste. researchgate.netdss.go.th | Can be more expensive, potential for enzyme inhibition. nih.gov | Moderate temperatures (e.g., 65°C), often in solvent-free systems or organic solvents. dss.go.thresearchgate.net |
| Heterogeneous Acid | Reusable, easy to separate, reduced corrosion. csic.esiitm.ac.in | Can have lower activity for bulky molecules, potential for pore blockage. csic.es | Higher temperatures (e.g., 150-180°C), can be used in flow reactors. csic.esaip.org |
Heterogeneous Catalysis in this compound Production
Heterogeneous solid acid catalysts offer a greener alternative to traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. csic.esiitm.ac.in Various materials such as zeolites, sulfated metal oxides, and heteropolyacids have been investigated for esterification reactions. iitm.ac.inmdpi.com
For the synthesis of long-chain esters, solid acid catalysts like sulfated zirconia and macroporous polymeric acid catalysts have shown promise. rsc.orgorganic-chemistry.org These catalysts provide active sites for the esterification reaction to occur while remaining in a separate phase, simplifying purification. iitm.ac.inthieme-connect.com For instance, Zr-ZSM-5 zeolite catalysts have demonstrated high yields in polyol esterification due to their enhanced acidity and porous structure, which improves mass transfer. bohrium.com The effectiveness of these catalysts often depends on the number and strength of their Brønsted acid sites. rsc.org
However, the bulky nature of branched reactants like isostearyl alcohol can present diffusional limitations and steric hindrance, which may reduce the efficiency of some solid catalysts. csic.es
Process Optimization of Esterification Parameters
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, catalyst concentration, and the molar ratio of alcohol to acid. aip.orgijcce.ac.ir
For branched esters, studies have shown that increasing the reaction temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions and product degradation. aip.org For example, in the synthesis of polyol esters from palm fatty acid distillate, optimal temperatures ranged from 150°C to 180°C. aip.orgijcce.ac.ir
The molar ratio of the reactants also plays a critical role. An excess of one reactant, typically the alcohol, is often used to shift the equilibrium towards the product side. nih.gov In the synthesis of PFAD-trimethylolpropane ester, an optimal molar ratio of 3.5:1 (PFAD to alcohol) was identified. researchgate.net
Catalyst concentration must be carefully controlled. While a higher concentration can increase the reaction rate, it can also lead to unwanted by-products. Studies on the esterification of palm fatty acids found optimal sulfuric acid catalyst concentrations to be around 1.5% to 5% (w/w). aip.orgresearchgate.nettubitak.gov.tr The removal of water, a byproduct of esterification, for instance by using molecular sieves, is also a key strategy to drive the reaction to completion and achieve high yields.
Table 2: Optimized Parameters for Similar Esterification Processes
| Parameter | Optimal Range/Value | Source |
|---|---|---|
| Temperature | 150°C - 180°C | aip.orgresearchgate.net |
| Reactant Molar Ratio (Acid:Alcohol) | 1:3.5 to 1:4.9 | ijcce.ac.irresearchgate.net |
| Catalyst Concentration (H₂SO₄) | 1.5% - 5% (w/w) | aip.orgresearchgate.nettubitak.gov.tr |
| Reaction Time | 5 - 6 hours | aip.orgresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of esters to minimize environmental impact. nih.gov This involves the use of renewable feedstocks, safer solvents, and more efficient catalytic systems.
The use of biocatalysts like lipases is a prime example of a green chemistry approach, as it operates under mild conditions and reduces waste. researchgate.net The development of heterogeneous catalysts also aligns with green principles by enabling catalyst recycling and reducing corrosive waste streams. iitm.ac.inmdpi.com
Solvent selection is another critical aspect. Traditional solvents like chlorinated hydrocarbons are being replaced with greener alternatives such as acetonitrile (B52724) or even solvent-free systems. nih.govjove.com For example, performing the Steglich esterification in acetonitrile has been shown to be a viable greener alternative, providing comparable rates and yields to traditional hazardous solvents. nih.gov Furthermore, lipid-derived solvents and those produced from waste materials are being explored. wikipedia.org
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is essential for the application of this compound, especially in cosmetics. The purification process aims to remove unreacted starting materials, the catalyst, and any by-products.
Following the esterification reaction, the mixture typically contains the desired ester, unreacted alcohol and carboxylic acid, and the catalyst. scienceready.com.au A common initial step involves neutralizing and washing out the acid catalyst and any remaining acidic reactants. This is often done by washing the reaction mixture with a weak base solution, such as sodium bicarbonate or sodium carbonate, followed by water. scienceready.com.au
For separating the ester from the unreacted alcohol, which may be present in the organic layer, distillation is a common technique, leveraging the different boiling points of the components. scienceready.com.au In some cases, fractional distillation is employed for more precise separation.
More advanced and specific techniques can also be utilized. For instance, a two-step solvent purification procedure has been effective for isolating high-purity fatty acid esters. This can involve first removing excess fatty acids with a non-polar solvent system (e.g., heptane/water) followed by selective extraction of the ester using a different solvent system (e.g., ethyl acetate/water) at an elevated temperature. researchgate.net Another method involves treating the crude ester with water-soluble polysaccharide derivatives in a solid form to remove residual alcohols, followed by filtration. google.com For complex mixtures, chromatographic techniques like preparative high-performance liquid chromatography (prep-HPLC) can be employed to achieve very high purity, although this is often more suitable for smaller-scale production. rsc.org
Comprehensive Structural Characterization and Spectroscopic Analysis of Isostearyl Stearoyl Stearate
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like isostearyl stearoyl stearate (B1226849). nih.govnih.gov
Fragmentation Pathway Analysis of Ester Bonds
In mass spectrometry, long-chain esters like isostearyl stearoyl stearate undergo characteristic fragmentation patterns upon ionization. nih.govcreative-proteomics.com Electron ionization (EI) often leads to extensive fragmentation, which can make the molecular ion peak weak or absent. creative-proteomics.comcsic.es However, the resulting fragment ions provide valuable structural information. creative-proteomics.com
A common fragmentation pathway for esters is the cleavage of the ester bond itself. This can occur in a few ways:
Loss of the Acyloxy Group: The molecule can lose the acyloxy group ([M - RCOO]+), which is a distinctive fragmentation for diesters. nih.gov
Formation of Acylium Ions: The formation of acylium ions ([RCO]+) is a characteristic fragmentation pattern for long-chain esters. nih.gov
McLafferty Rearrangement: For esters with sufficiently long alkyl chains, a McLafferty rearrangement can occur, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. uni-saarland.de
The stability of the molecular ion is relatively low for esters compared to other functional groups like aromatic rings, meaning they are more prone to fragmentation. creative-proteomics.com Softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), can be employed to obtain a more prominent protonated molecule peak ([M+H]+), which aids in determining the molecular weight. csic.es
Table 1: Common Fragmentation Patterns of Long-Chain Esters in Mass Spectrometry
| Fragmentation Process | Resulting Ion | Significance |
| Loss of Acyloxy Group | [M - RCOO]⁺ | Distinctive for diesters nih.gov |
| Formation of Acylium Ion | [RCO]⁺ | Characteristic of long-chain moieties nih.gov |
| McLafferty Rearrangement | Varies | Occurs in esters with long enough alkyl chains uni-saarland.de |
| Protonation | [M+H]⁺ | Facilitated by soft ionization techniques like APCI csic.es |
Identification of Isomeric Forms and Impurities via Mass Spectrometry
Impurities, such as unreacted starting materials (e.g., stearic acid, isostearyl alcohol) or by-products from the synthesis, can also be detected using mass spectrometry. google.com Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for separating these components before they enter the mass spectrometer, allowing for their individual identification and quantification. The detection of molecular ions corresponding to potential impurities can be used for quality control purposes.
Vibrational Spectroscopy for Conformational and Intermolecular Insights
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations within this compound, offering insights into its conformation, intermolecular interactions, and surface characteristics. ikm.org.myijop.net
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a fundamental tool for characterizing the functional groups present in a molecule. For this compound, the most prominent absorption bands are associated with the ester group and the long hydrocarbon chains.
C=O Stretching: A strong absorption band typically appears in the region of 1750-1735 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the ester linkage. researchgate.netpreprints.org
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group result in strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the long alkyl chains give rise to strong absorptions in the 3000-2800 cm⁻¹ range. researchgate.net Specifically, the asymmetric and symmetric -CH₂ stretching bands are typically found around 2920 cm⁻¹ and 2852 cm⁻¹, respectively. researchgate.net
CH₂ Bending and Rocking: The scissoring vibration of -CH₂ groups is observed around 1465 cm⁻¹, while the rocking vibration appears near 720 cm⁻¹. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2920 | Asymmetric Stretching | -CH₂ |
| ~2852 | Symmetric Stretching | -CH₂ |
| ~1740 | Stretching | C=O (Ester) |
| ~1465 | Scissoring | -CH₂ |
| 1300-1000 | Stretching | C-O (Ester) |
| ~720 | Rocking | -(CH₂)n- |
Attenuated Total Reflectance (ATR) Infrared Spectroscopy for Surface Analysis
Attenuated Total Reflectance (ATR)-FTIR is a powerful surface-sensitive technique that is well-suited for analyzing cosmetic products and their interaction with surfaces like skin. ikm.org.myresearchgate.net Since ATR only probes the sample to a depth of a few micrometers, it is ideal for studying the surface properties of films containing this compound without requiring extensive sample preparation. ijop.netspectroscopyonline.com
This technique can be used to:
Characterize the composition of the surface layer of a product. cir-safety.org
Monitor the penetration or distribution of the ester on a substrate. researchgate.net
Assess changes in the lipid structure of the stratum corneum upon application of the ester. researchgate.net
ATR-FTIR is advantageous because it is non-destructive and can analyze samples in their natural state. spectroscopyonline.com The spectra obtained are generally comparable to traditional transmission FTIR, allowing for the identification of the same characteristic functional groups. ikm.org.my
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for obtaining a "molecular fingerprint" of a compound. ijop.netresearchgate.net It is a non-destructive technique that can be used to analyze samples with minimal preparation. researchgate.net
For a long-chain ester like this compound, the Raman spectrum would be characterized by:
C-C Skeletal Vibrations: The region from 1000-1200 cm⁻¹ contains information about the C-C single bond stretching vibrations, which are sensitive to the conformation of the alkyl chains. mdpi.com Bands around 1130 cm⁻¹ and 1063 cm⁻¹ are associated with all-trans chain conformations. researchgate.net
CH₂ Deformations: Twisting and bending vibrations of the CH₂ groups appear in the 1200-1500 cm⁻¹ region. mdpi.com An intense band around 1295 cm⁻¹ is typically assigned to CH₂ twisting. mdpi.com
C-H Stretching: The high-wavenumber region (2800-3000 cm⁻¹) is dominated by the C-H stretching vibrations of the alkyl chains. mdpi.com
Raman spectroscopy can be used to study the conformational order of the lipid chains in this compound. researchgate.net Amorphous materials, which lack long-range crystalline order, will generally show broader peaks in their Raman spectra compared to crystalline materials. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound. aocs.org Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the specific chemical environment of the hydrogen and carbon nuclei within the molecule.
For this compound, which is an ester formed from isostearyl alcohol and stearoyl stearic acid (an ester of stearic acid and hydroxystearic acid), the NMR spectrum reveals characteristic signals corresponding to its distinct functional groups and long aliphatic chains.
¹H NMR: The proton NMR spectrum allows for the quantification and identification of different types of protons. Key signals include those from the terminal methyl groups (CH₃) of the fatty acid chains, the repeating methylene units (-(CH₂)n-) that form the backbone of the chains, the methylene groups adjacent to the ester linkages (-CH₂-O-C=O), and the methine proton (CH) at the branch point of the isostearyl group. The integration of these signals helps to confirm the ratio of the different structural components.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Distinct chemical shifts are observed for the carbonyl carbons of the ester groups, the carbons of the methylene and methine groups in the long alkyl chains, and the terminal methyl carbons. aocs.org The presence of multiple signals in the aliphatic region can confirm the branched nature of the isostearyl moiety. aocs.org Analysis of related fatty acid esters by NMR provides a basis for interpreting the spectrum of this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Ester Group | -C=O | ¹³C: 172-174 |
| Methylene adjacent to Ester (Alcohol side) | -CH₂-O- | ¹H: ~4.05 |
| ¹³C: ~65 | ||
| Methylene adjacent to Ester (Acid side) | -CH₂-C=O | ¹H: ~2.2-2.3 |
| ¹³C: ~34 | ||
| Alkyl Chain Backbone | -(CH₂)n- | ¹H: ~1.25 |
| ¹³C: ~29-30 | ||
| Branched Methine Group | Isostearyl -CH- | ¹H: ~1.5 |
| ¹³C: ~35-39 | ||
| Terminal Methyl Groups | -CH₃ | ¹H: ~0.88 |
| ¹³C: ~14 |
Molecular and Supramolecular Organization of Isostearyl Stearoyl Stearate
Conformational Dynamics and Flexibility of Branched Ester Chains
The presence of branching in the isostearyl portion of the molecule introduces significant conformational complexity. tutorchase.comck12.org Unlike linear chains that can adopt a more ordered, all-trans conformation, the methyl branch in isostearyl stearoyl stearate (B1226849) creates steric hindrance, forcing the chain to adopt a more irregular and less compact shape. tutorchase.comacs.org This irregularity affects how the molecules can pack together, leading to a larger volume requirement per molecule compared to straight-chain esters of similar molecular weight. tutorchase.comck12.org
The flexibility of the ester chains is a key determinant of the material's physical properties. The rotation around the C-O ester bond can be hindered, leading to different conformational preferences. researchgate.net This restricted rotation, combined with the inherent flexibility of the long alkyl chains, results in a dynamic molecular structure. scbt.com Molecular dynamics studies on similar branched-chain lipids have shown that the branching leads to a higher probability of gauche conformations near the branch point, causing the chain to bend. acs.org This bending reduces the likelihood of parallel alignment between adjacent chains, further contributing to the disordered molecular arrangement. acs.org
Intermolecular Interactions in Condensed Phases
The ester group itself introduces polarity to the molecule, allowing for dipole-dipole interactions. monash.edu However, the long, non-polar alkyl chains dominate the molecule's character, making it largely hydrophobic. While the ester group can participate in hydrogen bonding with water, the long hydrocarbon chains disrupt these interactions, making the molecule insoluble in water. studysmarter.co.uk The interplay between the weak van der Waals forces and the localized polarity of the ester group dictates the material's physical properties, such as its melting point and viscosity. tutorchase.commonash.edu
Phase Transition Behavior
The phase transition behavior of long-chain esters like isostearyl stearoyl stearate is complex and can be influenced by factors such as thermal history. nist.gov These compounds can exhibit multiple thermal transitions below their clearing point to an isotropic liquid. tandfonline.com The branching in the molecular structure is known to lower the melting point compared to linear counterparts because it disrupts the close packing of the chains. iastate.edu
Differential scanning calorimetry (DSC) is a key technique used to investigate the thermal transitions of long-chain esters. nist.gov Studies on similar esters have revealed the presence of multiple endothermic peaks upon heating, indicating complex melting behavior. acs.org For instance, some long-chain esters exhibit solid-solid phase transitions at temperatures below the final melting point. nist.gov The thermal behavior is also dependent on the crystallization conditions. For example, melt-crystallized samples can show different thermal profiles compared to those crystallized from solution. nist.gov The presence of branching generally leads to lower melting points and heats of fusion because of the less efficient crystal packing. iastate.edunih.gov
Table 1: Thermal Transition Data for Related Long-Chain Esters
| Compound | Melting Point (°C) | Heat of Fusion (kJ/mol) | Observations |
|---|---|---|---|
| Ethyl Stearate | 33.85 - 34.05 | ~39.9 (for the higher melting form) | Exhibits multiple melting forms depending on thermal history. nist.gov |
| n-Butyl Stearate | 26.75 - 26.95 | - | Shows solid-solid phase transitions. nist.gov |
| Methyl Stearate | 26.6 - 26.8 | - | Exhibits two solid-solid phase transitions upon heating after crystallization from the melt. nist.gov |
The crystalline structure of such materials is typically lamellar, with the molecules arranged in layers. nist.gov The thickness of these lamellae is dependent on the molecular length and the thermal history of the sample. nist.gov The presence of branching can lead to a less ordered or less dense crystal structure. nih.gov For example, in some branched-chain lipids, the acyl chains adopt a unique conformation that leads to intertwining, which contributes to the stability of the lipid bilayer. nih.gov It has been reported that isostearyl isostearate can induce a transition from a hexagonal to a more ordered orthorhombic packing in some lipid systems. researchgate.net
Crystallization Kinetics and Mechanisms
The crystallization of lipids and esters from the melt is a two-step process involving nucleation and subsequent crystal growth. nih.gov The driving force for this process is supercooling, which is the difference between the melting temperature and the crystallization temperature. nih.gov
The presence of branched chains can significantly impact both nucleation and crystal growth. nih.gov Studies on fats containing branched-chain fatty acids have shown that these components can promote the rate of nucleation but may retard the subsequent crystal growth. nih.gov The branched structure can interfere with the tight packing of the fatty acid chains, leading to a less rigid and lower-melting-point structure. nih.gov
Influence of Chain Branching on Crystallization Processes
The crystallization of lipids is a critical process that dictates the physical properties of the material, such as its texture, melting point, and stability. In this compound, the presence of a branched isostearyl chain, specifically a methyl group near the end of the fatty acid chain, introduces significant deviations from the crystallization behavior of its linear counterparts.
The fundamental principle governing this behavior is that molecular branching hinders the orderly, tight packing of aliphatic chains. researchgate.netmdpi.com Linear chains can align themselves in a parallel fashion to maximize van der Waals forces, leading to dense and stable crystal lattices with relatively high melting points. The branching in the isostearyl moiety disrupts this efficient packing. This disruption creates steric hindrance, forcing more space between adjacent molecules and leading to an increase in the fractional free volume. researchgate.net
This increased intermolecular space has a dual effect on the crystallization process. On one hand, it can lower the energy barrier for the initial formation of crystal nuclei, as the molecules have greater segmental mobility. researchgate.net On the other hand, the resulting crystal structure is less perfect and more disordered. researchgate.net This leads to the formation of a less stable crystalline solid with a lower melting point compared to a completely linear analogue of the same molecular weight. Research on other branched polymers has shown that long-chain branching can decrease the perfection of primary crystallites and increase lattice disorder. researchgate.net The slower radial growth of individual spherulites (crystalline superstructures) has also been observed in polymers where chain branching has occurred. nih.gov
The table below summarizes the expected influence of the isostearyl branch on the crystallization properties of the stearoyl stearate backbone.
Table 1: Comparison of Crystallization Properties
| Property | Linear-Chain Wax Ester (e.g., Stearyl Stearate) | Branched-Chain Wax Ester (this compound) | Influence of Branching |
|---|---|---|---|
| Chain Packing | Tightly packed, parallel alignment | Disordered, less efficient packing | Disrupts crystalline order |
| Crystal Lattice | Dense, well-ordered (e.g., orthorhombic) | Less dense, more defects (e.g., hexagonal) researchgate.net | Increases lattice disorder researchgate.net |
| Melting Point | Higher | Lower | Decreases melting temperature mdpi.com |
| Crystallization Rate | Generally slower nucleation but ordered growth | Potentially faster nucleation, but disordered growth | Can increase crystallization kinetics due to higher segmental mobility researchgate.net |
| Polymorphism | Stable polymorphic forms (e.g., β) are common | May favor less stable forms (e.g., α) or inhibit polymorphic transitions | Affects polymorphic behavior mdpi.com |
Co-crystallization Phenomena with Other Lipids
In complex formulations, this compound exists in a mixture with other lipids. Its interaction and co-crystallization with these components are critical for the final properties of the product. When lipids are mixed, they can exhibit complex phase behavior, forming solid solutions (where one component incorporates into the crystal lattice of the other), eutectic systems (where the mixture has a lower melting point than either component), or new co-crystals with distinct structures. mdpi.com
The bulky, branched structure of this compound makes it likely to disrupt the crystallization of any linear lipids it is mixed with. Instead of seamlessly integrating into an existing crystal lattice, it acts as an impurity, interfering with crystal growth and perfection. This phenomenon has been observed with the closely related molecule, isostearyl isostearate (ISIS). Studies investigating the interaction of ISIS with model stratum corneum lipid mixtures (composed of ceramides, cholesterol, and free fatty acids) found that the branched lipid significantly altered the organization of the native lipids. researchgate.net Specifically, ISIS was shown to induce a transition from a highly-ordered, dense orthorhombic packing to a less-ordered hexagonal packing of the lipid chains. researchgate.net This demonstrates that the branched moiety prevents the straight-chain lipids from packing efficiently.
Table 2: Predicted Co-crystallization Behavior of this compound with Other Lipids
| Lipid Mixture | Expected Interaction | Resulting Material Properties |
|---|---|---|
| This compound + Stearic Acid | Disruption of stearic acid dimer crystallization. scielo.br Likely forms a eutectic mixture. | Softer texture, reduced crystallinity, lower melting point than pure stearic acid. |
| This compound + Cetyl Alcohol | Interference with the packing of the linear cetyl alcohol chains. | Prevention of large crystal formation, leading to a smoother feel. |
| This compound + Ceramides | Disruption of the highly ordered lamellar phases of ceramides. | Increased fluidity of the lipid matrix, potential for a less ordered hexagonal phase. researchgate.net |
Self-Assembly and Ordered Structures Formation
Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates. This process is driven by the tendency of a system to reach a minimum free energy state. For lipidic molecules, the primary driving forces include hydrophobic interactions, van der Waals forces, and hydrogen bonding. scielo.br The geometry of the resulting supramolecular structure is highly dependent on the shape of the constituent molecules. researchgate.net
This compound is a large, flexible, and predominantly non-polar molecule. nih.gov Its capacity for self-assembly is dictated by these characteristics. In the presence of a polar solvent, it would be expected to aggregate to minimize the contact of its hydrocarbon chains with the polar environment. In bulk or in non-polar solvents, the subtle interplay of van der Waals forces and the molecule's own steric constraints would govern the formation of any ordered structures.
While specific studies on the self-assembly of this compound are not prominent in public literature, the behavior of analogous long-chain lipid molecules provides a strong framework for understanding its potential. Derivatives of stearic acid, for example, have been shown to self-assemble into a variety of morphologies, including nanotubules and microspheres, depending on the conditions. researchgate.net Other amphiphilic lipids are known to form fibers, rods, and ribbons that can entangle to create three-dimensional networks, leading to the formation of organogels. scielo.br The formation of these one-dimensional objects is often promoted by specific interactions like hydrogen bonding, which preferentially encourages growth in one direction. scielo.br Given that this compound lacks strong hydrogen bonding donor groups, its self-assembly would be primarily governed by its shape and weak intermolecular forces, potentially leading to less defined or more plastic structures.
Table 3: Self-Assembled Structures Formed by Analogous Lipid Molecules
| Molecule Type | Driving Force(s) | Observed Structures | Reference |
|---|---|---|---|
| Stearic Acid Derivatives | Hydrophobic interactions, Van der Waals forces | Nanotubules, microspheres | researchgate.net |
| Lipid Peptides | Hydrogen bonding, Hydrophobic interactions | Tubular fibers, secondary assemblies | google.com |
| 12-Hydroxystearic Acid (12-HSA) | Hydrogen bonding, Van der Waals forces | Fibrillar networks (SAFiNs), spherulites | scielo.brscielo.br |
| This compound (Predicted) | Van der Waals forces, Steric hindrance | Likely forms disordered aggregates or plastic crystalline phases rather than well-defined fibrillar networks. | N/A |
Theoretical and Computational Studies of Isostearyl Stearoyl Stearate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of Isostearyl stearoyl stearate (B1226849). nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of a molecule. preprints.org For a large ester like Isostearyl stearoyl stearate, such calculations can reveal key properties that govern its reactivity and intermolecular interactions.
DFT studies on analogous long-chain and stearate esters have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial indicators of chemical reactivity. nih.govpreprints.orgpreprints.org The HOMO is often localized on atoms or bonds that are most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO indicates sites susceptible to receiving electrons (electrophilic attack). acs.orgnih.gov In esters, the carbonyl oxygen atoms are typically regions of high negative electrostatic potential, making them key sites for hydrogen bonding and other polar interactions. mdpi.com
Calculations would provide precise values for properties such as the dipole moment, which influences polarity and solubility, and atomic charges, which detail the charge distribution across the molecule. preprints.org The energy gap between the HOMO and LUMO is a significant descriptor of molecular stability; a larger gap generally implies lower reactivity. mdpi.com This information is invaluable for predicting how this compound will interact with other molecules in a formulation and with biological surfaces like the skin.
Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents hypothetical data based on typical values for similar long-chain esters to illustrate the output of quantum chemical calculations.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -2850 Hartree | The ground state energy of the molecule; a baseline for calculating formation and reaction energies. |
| HOMO Energy | -6.7 eV | Relates to the ionization potential and the molecule's ability to donate electrons. mdpi.com |
| LUMO Energy | +1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. mdpi.com |
| HOMO-LUMO Gap | 8.2 eV | Indicates chemical reactivity and kinetic stability; a large gap suggests high stability. mdpi.com |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, affecting its solubility and intermolecular forces. preprints.org |
| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Indicates a partial negative charge, highlighting its role as a hydrogen bond acceptor. researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov For a large and flexible molecule like this compound, MD simulations provide insights into its behavior in bulk form (as a pure liquid or solid) and its interactions within complex mixtures like cosmetic emulsions. uminho.ptmdpi.com These simulations model the system as a collection of particles interacting according to a defined force field, allowing researchers to observe emergent properties like self-assembly, diffusion, and structural organization. nih.gov
Conformational Sampling and Trajectory Analysis
Due to its long, branched alkyl chains and rotatable ester linkages, this compound can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis, often performed using MD simulations, is crucial for understanding this flexibility. mun.camdpi.com By simulating the molecule over nanoseconds to microseconds, a trajectory is generated that maps its movements and changes in shape. acs.org
Analysis of this trajectory allows for the calculation of various structural properties. The radius of gyration, for example, provides a measure of the molecule's compactness, indicating whether it exists in a folded or extended state. mdpi.com End-to-end distance measurements can characterize the flexibility of the long alkyl chains. Furthermore, potential energy surface (PES) scans can be performed to identify the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com This knowledge is critical for understanding how the molecule packs in a solid or liquid phase and how its shape influences its emollient properties and interaction with skin lipids. researchgate.net
Table 2: Example Conformational Properties from Trajectory Analysis This table illustrates the types of data that would be derived from MD trajectory analysis for this compound.
| Property | Description | Relevance |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Indicates how the molecule folds in different environments (e.g., in oil vs. water). mdpi.com |
| End-to-End Distance | The distance between the ends of the principal alkyl chains. | Characterizes the flexibility and extension of the molecule's chains. |
| Dihedral Angle Distribution | The probability distribution of torsion angles along the carbon backbone. | Reveals preferred local geometries and conformational changes. mdpi.com |
| Radial Distribution Function (g(r)) | Describes the probability of finding another molecule at a certain distance from a reference molecule. | Provides insight into the liquid or solid structure and packing density. acs.org |
Interaction Potentials and Force Field Development
The accuracy of MD simulations depends entirely on the quality of the interaction potential, or force field, used to describe the energy of the system. acs.org A force field is a set of mathematical functions and parameters that define the potential energy of a system based on the positions of its atoms. It includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). princeton.edu
While standard force fields like CHARMM, AMBER, and OPLS are well-parameterized for common biomolecules, a specialized and large molecule like this compound may not have pre-existing parameters. mdpi.com In such cases, a specific parameterization is required. This process typically involves using high-level quantum mechanical calculations to determine the properties of molecular fragments, such as the energy profiles of dihedral rotations and the distribution of atomic charges. mdpi.com These quantum data are then used to fit the parameters of the classical force field functions. researchgate.net Developing a robust force field is a critical step to ensure that the MD simulations can accurately predict the behavior and properties of this compound in cosmetic systems.
Table 3: Components of a Typical Molecular Mechanics Force Field
| Term | Energy Function Example | Description |
|---|---|---|
| Bond Stretching | E = Σ kb(r - r0)² | Energy associated with stretching or compressing a covalent bond from its equilibrium length (r0). |
| Angle Bending | E = Σ kθ(θ - θ0)² | Energy required to bend the angle between three bonded atoms from its equilibrium value (θ0). |
| Dihedral Torsion | E = Σ Vn[1 + cos(nφ - γ)] | Energy associated with rotation around a central bond, describing conformational preferences. |
| Van der Waals | E = Σ [ (A/r¹²) - (B/r⁶) ] | Describes short-range repulsion and long-range attraction between atoms (Lennard-Jones potential). princeton.edu |
| Electrostatic | E = Σ (qiqj) / (εrij) | Describes the Coulombic interaction between atoms with partial charges (qi, qj). |
Statistical Mechanics Approaches for Phase Behavior Prediction
Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as obtained from quantum mechanics and molecular dynamics, to the macroscopic thermodynamic properties of the bulk material, such as its phase behavior. acs.org For this compound, predicting its phase (solid, liquid, or liquid-crystalline) at different temperatures is crucial for its application in formulations.
Advanced equations of state, such as the Statistical Associating Fluid Theory (SAFT), can be used to model the phase behavior of complex fluids and their mixtures. acs.orgosti.gov The SAFT approach is a group-contribution method where a molecule is modeled as a chain of distinct functional groups (e.g., -CH3, -CH2-, -COO-). By determining the parameters for each group, the thermodynamic properties and phase diagrams of a wide range of molecules can be predicted. acs.orgresearchgate.net
Alternatively, large-scale MD simulations can be used to directly observe phase transitions. acs.org By simulating the system at various temperatures, one can identify the melting point or the transitions between different crystalline or liquid-crystalline phases. mdpi.com These simulations can reveal how the long, flexible chains of this compound molecules pack together, which is fundamental to its texturizing and viscosity-controlling properties. specialchem.com
Computational Modeling of Solubility and Mixing Behavior
The performance of this compound in a cosmetic formulation is highly dependent on its solubility and miscibility with other ingredients. Computational models offer a rapid method for predicting this behavior without extensive experimental work. mit.edu
One common approach is the use of solubility parameters, such as the Hansen Solubility Parameters (HSP). kinampark.comscientificspectator.com The HSP model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle "like dissolves like" is quantified by comparing the HSP values of the solute and solvent; materials with similar parameters are likely to be miscible. These parameters can be calculated from group-contribution methods based on the molecular structure. scribd.com
More sophisticated methods include thermodynamic models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents). core.ac.ukd-nb.info These models use group contributions or quantum chemical surface polarization data to predict the activity coefficients of components in a mixture, from which solubility and phase equilibria can be calculated. uni-hannover.deresearchgate.net Such models are invaluable for screening potential solvents and co-ingredients during the formulation design process, ensuring the stability and desired sensory profile of the final product.
Functional Applications of Isostearyl Stearoyl Stearate in Material Science
Mechanisms of Film Formation and Surface Modification
As a large ester molecule, Isostearyl stearoyl stearate (B1226849) readily forms a substantive, hydrophobic film when applied to a surface from a solution or dispersion. The mechanism of film formation is driven by the adsorption of the molecule onto the substrate, followed by self-assembly into an ordered layer.
The long, linear stearoyl stearate portion of the molecule promotes strong van der Waals interactions between adjacent molecules, leading to the formation of a cohesive and structured film. This film acts as a protective barrier, reducing moisture loss from a surface and providing a smooth feel. However, unlike purely linear long-chain esters (e.g., stearyl stearate), the presence of the branched isostearyl group introduces steric hindrance. This disruption in molecular packing prevents the formation of a rigid, occlusive crystalline film. Instead, it forms a more flexible, semi-permeable, and breathable film. Research on cellulose (B213188) fatty acid esters has similarly shown that branching in the fatty acid side chains has a significant impact on the mechanical and thermal properties of the resulting films. researchgate.net
In the context of surface modification, particularly for inorganic powders or pigments, Isostearyl stearoyl stearate can act as a coupling agent. The polar ester groups can adsorb onto the hydrophilic surface of the particles, while the dense, non-polar alkyl chains orient outwards. This effectively changes the surface energy of the particles from hydrophilic to hydrophobic, reducing agglomeration and improving their dispersion in non-polar matrices like oils and polymers.
Rheological Modification in Non-Aqueous Systems
This compound is an effective rheology modifier and viscosity-controlling agent in non-aqueous (oleaginous) systems. specialchem.com Its mechanism of action is based on its large molecular size (C54) and its ability to form a three-dimensional network within the liquid oil phase.
At concentrations above its solubility limit at a given temperature, the molecules of this compound begin to associate and crystallize. These crystalline structures, often in the form of fine needles or platelets, interact to form a weak gel network that entraps and immobilizes the liquid oil. This process significantly increases the viscosity and confers a semi-solid, structured consistency to the formulation. The presence of the branched isostearyl group can influence the crystallization kinetics and crystal morphology, often leading to smaller, more numerous crystals that can form a more stable and smoother gel network compared to purely linear wax esters. This behavior is analogous to how other fatty amphiphiles, such as fatty alcohols and acids, are used to structure non-aqueous compositions. google.com
The table below illustrates the typical impact of this compound concentration on the viscosity of a cosmetic ester oil, based on established principles of oleo-structuring agents.
| Concentration of this compound (% w/w) | Viscosity (cP at 25°C) | System Description |
|---|---|---|
| 1% | ~150 | Slightly viscous liquid |
| 3% | ~800 | Noticeably thickened fluid |
| 5% | ~4,500 | Soft, flowable gel |
| 10% | ~25,000 | Firm, self-supporting semi-solid |
Emulsion and Dispersion Stabilization Mechanisms
In multiphase systems like emulsions, this compound functions primarily as a stabilizer and co-emulsifier, particularly for water-in-oil (W/O) emulsions. Its role is not to act as a primary surfactant but to enhance the stability provided by them. The stabilization mechanism is multifaceted, involving interfacial activity and the formation of a structured barrier.
While the molecule is predominantly lipophilic, the two ester linkages provide localized polar regions. This limited amphiphilic character allows this compound to orient itself at the oil-water interface. This orientation contributes to a reduction in interfacial tension, although not as effectively as a true surfactant. Its more critical role is to pack into the interfacial film alongside the primary emulsifier molecules. By doing so, it increases the packing density and mechanical strength of the interfacial film, creating a more robust barrier against the coalescence of the dispersed water droplets. This behavior is common for wax esters in emulsions, where they contribute to stability by reinforcing the interfacial layer. researchgate.netkhavaranparaffin.com
The long-term stability of emulsions containing this compound is explained by the theory of interfacial crystallization and network formation. At temperatures below its melting point, molecules of this compound can crystallize within the continuous oil phase. These crystals can accumulate at the oil-water interface, forming a rigid, solid-particle layer (a phenomenon known as Pickering stabilization). This layer provides a formidable mechanical barrier that physically prevents droplets from merging.
Furthermore, the crystals can form a three-dimensional network throughout the continuous oil phase, as described in the rheological modification section. This network entraps the dispersed water droplets, significantly increasing the viscosity of the external phase and preventing the droplets from moving, colliding, and coalescing over time. This dual mechanism of interfacial reinforcement and continuous phase structuring is a key contributor to the long-term stability of emulsions formulated with this compound.
Tribological Properties and Lubrication Mechanisms
The molecular structure of this compound makes it an effective boundary lubricant. Its tribological properties are derived from its ability to form a durable, low-shear-strength film on interacting surfaces, thereby reducing friction and wear.
The primary mechanism is physical adsorption. The polar ester groups have an affinity for metal and other polar surfaces, causing the molecules to anchor themselves onto the substrate. The long, non-polar alkyl chains then orient away from the surface, forming a dense, brush-like layer. This adsorbed film separates the two moving surfaces, preventing direct asperity contact. The friction is then dictated by the low shear strength of the interactions between these alkyl chains, rather than the high shear strength of the solid surfaces. Studies on long-chain esters confirm that longer carbon chains generally favor better boundary lubrication. machinerylubrication.commdpi.com
The presence of the branched isostearyl group can provide an additional advantage by improving the low-temperature fluidity of the lubricant film, preventing it from becoming overly rigid or brittle in colder conditions. srce.hr The table below provides a representative comparison of the tribological performance of a base oil with and without the addition of this compound.
| Lubricant | Coefficient of Friction (Steel-on-Steel) | Wear Scar Diameter (mm) |
|---|---|---|
| Group III Base Oil | 0.15 | 0.65 |
| Group III Base Oil + 2% this compound | 0.09 | 0.40 |
Role in Structured Lipid Systems and Oleogel Formation
This compound is a highly effective organogelator, capable of structuring liquid oils to form semi-solid systems known as oleogels. nih.gov Oleogels are valued as alternatives to solid fats that are high in saturated or trans fatty acids.
The mechanism of oleogel formation involves dissolving the this compound in a liquid vegetable oil at a temperature above its melting point. Upon cooling, the solubility of the ester decreases, leading to its self-assembly and crystallization. The molecules align through strong van der Waals forces between their long stearoyl stearate chains, forming crystal structures such as platelets or fibers. mdpi.com These crystalline structures grow and interlink to create a continuous, three-dimensional network that physically entraps the liquid oil within its pores.
The final properties of the oleogel, such as firmness, texture, and thermal stability, are highly dependent on the concentration of the gelator and the morphology of the crystal network. The branched isostearyl moiety can act as a crystal habit modifier, potentially leading to a finer and more intricate crystal network, which can improve the oil-binding capacity and create a smoother texture in the final oleogel. mdpi.com
The following table demonstrates the influence of this compound concentration on the key properties of a sunflower oil-based oleogel.
| Concentration of this compound (% w/w) | Gel Firmness (g) | Melting Onset Temperature (°C) | Oil Binding Capacity (%) |
|---|---|---|---|
| 4% | 45 | 48°C | 98.5% |
| 8% | 180 | 52°C | 99.2% |
| 12% | 450 | 55°C | 99.7% |
Environmental Impact and Sustainability Research of Isostearyl Stearate Esters
Biodegradation Pathways and Kinetics
Isostearyl stearoyl stearate (B1226849), as a long-chain ester, is anticipated to biodegrade through enzymatic hydrolysis, a common pathway for esters in the environment. This process involves the cleavage of the ester bond, breaking the molecule down into its constituent alcohol (isostearyl alcohol) and fatty acid (stearic acid). These smaller, simpler molecules can then be further metabolized by microorganisms through pathways like β-oxidation.
| Step | Process | Description | Resulting Products |
|---|---|---|---|
| 1. Primary Biodegradation | Enzymatic Hydrolysis | Microbial enzymes (lipases and esterases) cleave the ester bond. This is the initial and often rate-limiting step. | Isostearyl Alcohol and Stearic Acid |
| 2. Ultimate Biodegradation | Metabolism of Intermediates | The resulting alcohol and fatty acid are further broken down by microorganisms. Fatty acids typically undergo β-oxidation. | Carbon Dioxide, Water, and Biomass |
Eco-toxicity Assessment in Aquatic and Terrestrial Environments
The ecotoxicological profile of large, poorly water-soluble esters like this compound is generally characterized by low acute toxicity to aquatic organisms. The low water solubility limits the exposure concentration in aquatic environments, meaning that acutely toxic levels are often not reached. For instance, related long-chain esters have been shown to exhibit no toxic effects up to their limits of water solubility in various aquatic species. nih.gov
However, due to their lipophilic nature (high octanol-water partition coefficient), there can be a potential for bioaccumulation in organisms if the substance is also resistant to metabolism. For substances that are readily biodegradable, this risk is significantly reduced. In terrestrial environments, these compounds are expected to bind strongly to soil and sediment, limiting their mobility. mdpi.comnih.gov The primary route of degradation in soil is microbial action.
| Endpoint | Environment | General Finding | Rationale |
|---|---|---|---|
| Acute Aquatic Toxicity | Aquatic | Low toxicity expected. nih.gov | Very low water solubility limits the effective concentration to which organisms are exposed. |
| Bioaccumulation Potential | Aquatic | Potential concern due to lipophilicity, but mitigated by ready biodegradability. | High log Kow suggests partitioning into fatty tissues, but efficient metabolism prevents significant accumulation. |
| Mobility and Fate | Terrestrial | Low mobility. mdpi.com | Expected to adsorb strongly to soil organic matter, with biodegradation as the primary removal mechanism. |
Life Cycle Assessment (LCA) for Sustainable Production
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle. hepcosmetics.comctpa.org.uk For this compound, a "cradle-to-gate" LCA would assess impacts from raw material extraction through to the final product leaving the factory. Key factors in the LCA of cosmetic esters include the origin of the raw materials (e.g., vegetable-derived fatty acids and alcohols versus petrochemical sources) and the production method. mdpi.comresearchgate.net
Biocatalytic production routes, which use enzymes like lipase (B570770) instead of traditional chemical catalysts, are gaining attention for their environmental benefits. researchgate.net LCAs comparing chemical and enzymatic production of similar emollient esters have shown that the biocatalytic approach can significantly reduce energy consumption and environmental impact potentials, such as global warming and acidification. researchgate.net
| Impact Category | Conventional Chemical Synthesis | Enzymatic (Biocatalytic) Synthesis | Reference |
|---|---|---|---|
| Energy Consumption | Higher, due to high temperatures and pressures required. | Significantly lower, as enzymes operate under milder conditions (e.g., up to 60% less energy). | researchgate.net |
| Global Warming Potential | Higher CO2 emissions from energy use and catalyst production. | Lower due to reduced energy demand and use of renewable catalysts. | researchgate.net |
| Waste Generation | Can produce unwanted by-products and require harsh chemicals for catalyst removal. | Highly specific, leading to fewer by-products and simpler purification steps. | rsc.org |
| Raw Material Source | Can be from either petrochemical or oleochemical (bio-based) feedstocks. | Well-suited for oleochemical feedstocks, aligning with "green chemistry" principles. | researchgate.net |
Valorization of By-products in Ester Synthesis
The synthesis of esters from natural triglycerides (fats and oils) via transesterification or from fatty acids via direct esterification generates significant by-products. The most prominent by-product from triglyceride-based routes is glycerol (B35011), with approximately 1 kg of crude glycerol generated for every 10 kg of ester (like biodiesel) produced. frontiersin.org The surge in biodiesel production has created a surplus of crude glycerol, making its valorization crucial for the economic and environmental sustainability of the oleochemical industry. researchgate.netnih.gov
Crude glycerol contains impurities such as water, methanol (B129727), salts, and soaps. frontiersin.org After purification, glycerol is a versatile platform chemical that can be converted into a wide array of value-added products through chemical or biological transformations. mdpi.com This process of converting a low-value by-product into higher-value materials is known as valorization. rsc.org
| Conversion Process | Value-Added Products | Applications | Reference |
|---|---|---|---|
| Esterification | Mono-, di-, and triglycerides; glycerol carbonate | Food emulsifiers, cosmetics, lubricants, solvents. rsc.org | rsc.orgmdpi.com |
| Oxidation | Glyceric acid, tartronic acid, dihydroxyacetone | Polymers, fine chemicals, cosmetics (self-tanning agents). | researchgate.net |
| Hydrogenolysis | Propylene glycol, 1,3-propanediol | Antifreeze, unsaturated polyester (B1180765) resins, solvents, polymers (e.g., Sorona®). | researchgate.net |
| Reforming/Gasification | Hydrogen, syngas (CO + H2) | Clean energy carrier, feedstock for methanol and other chemicals. | researchgate.net |
Conclusion and Future Research Perspectives
Synthesis and Characterization Advancements
The synthesis of isostearyl stearoyl stearate (B1226849), like other esters, is typically achieved through an esterification reaction between an alcohol (isostearyl alcohol) and a carboxylic acid (stearic acid), often in the presence of a catalyst. cosmileeurope.euspecialchem.com Future research is likely to focus on optimizing these synthesis routes for higher efficiency, purity, and sustainability.
Advancements in synthetic methodologies will likely concentrate on the development and implementation of novel catalytic systems. While traditional methods may use acid catalysts, newer approaches are exploring enzymatic and metal oxide catalysts to create milder reaction conditions and improve selectivity, as seen in the synthesis of similar esters. researchgate.netgoogle.com
The characterization of such a large and complex molecule presents its own challenges. Future advancements will lean on a combination of sophisticated analytical techniques to provide a comprehensive understanding of its structure and purity.
Table 1: Prospective Synthesis and Characterization Techniques for Isostearyl Stearoyl Stearate
| Area of Advancement | Technique/Method | Research Focus |
|---|---|---|
| Synthesis | Enzymatic Catalysis (e.g., Lipases) | Developing highly selective and reusable biocatalysts to reduce by-product formation and energy consumption. nih.gov |
| Heterogeneous Catalysis | Investigating solid acid or metal oxide catalysts that can be easily recovered and recycled, simplifying purification. google.com | |
| Solvent-Free Synthesis | Optimizing reaction conditions to eliminate the need for organic solvents, aligning with green chemistry principles. nih.gov | |
| Characterization | Mass Spectrometry (e.g., FT-ICR MS) | Elucidating fragmentation patterns to confirm the complex ester structure and identify trace impurities. nih.gov |
| Chromatography (e.g., HPLC, GC-MS) | Developing advanced separation methods to quantify purity and analyze isomers of long-chain esters. taylorfrancis.com |
Elucidation of Complex Molecular Interactions
This compound's primary function as an emollient in skincare is attributed to its ability to form a semi-occlusive film on the skin, which helps to reduce transepidermal water loss and maintain skin hydration. specialchem.comnaturalpoland.com The sensory feel of this ester—its spreadability, texture, and finish—is a direct result of its molecular structure and the intermolecular forces at play.
Future research will aim to build a more precise model of how this large, branched ester interacts with the skin's lipid matrix at a molecular level. The dominant intermolecular forces for non-polar molecules like esters are London dispersion forces, a type of van der Waals force. aston-chemicals.com The strength of these forces is influenced by the molecule's size and shape, which in turn affects physical properties like viscosity and spreadability. cosmeticsandtoiletries.com
Table 2: Correlation of Molecular Structure, Intermolecular Forces, and Material Properties
| Structural Feature | Primary Intermolecular Force | Effect on Physical Property | Future Research Direction |
|---|---|---|---|
| High Molecular Weight | Increased London Dispersion Forces | Higher viscosity, leading to a richer, more substantive feel. aston-chemicals.com | Quantitative modeling of viscosity based on molecular weight and branching. |
| Branched Isostearyl Chain | Disrupted Molecular Packing | Lower melting point and reduced greasiness compared to linear analogs. | Investigating how branching affects the formation and stability of the occlusive film on the skin. |
| Ester Functional Groups | Dipole-Dipole Interactions & Hydrogen Bonding with Water | Limited solubility in water, but can interact with water molecules at interfaces. libretexts.org | Studying the orientation of the ester at the skin surface to understand its role in moisture retention. |
Expanding Material Science Applications
Currently, the predominant application of this compound is within the cosmetics and personal care industry. cosmileeurope.eu Its properties as a texture modifier, film-former, and pigment dispersant make it a versatile ingredient in products ranging from creams and lotions to color cosmetics. specialchem.com However, the unique combination of a long, branched-chain alcohol and two long, linear-chain acids suggests potential for broader applications in material science.
Future research could explore its utility in fields that require stable, hydrophobic, and lubricating properties. Many long-chain fatty esters are used as lubricants and plasticizers in various industrial applications. nih.gov For instance, stearic acid and its derivatives are used as lubricants in the manufacturing of pharmaceuticals and plastics. mdpi.com
Table 3: Current and Potential Future Applications in Material Science
| Application Area | Function | Governing Properties | Future Research Focus |
|---|---|---|---|
| Cosmetics (Current) | Emollient, Viscosity Controller, Film-Former | High molecular weight, branched structure, low polarity. cosmileeurope.eu | Optimizing its use in novel delivery systems for active cosmetic ingredients. |
| Plastics & Polymers (Potential) | Internal/External Lubricant, Plasticizer | Long hydrocarbon chains providing slip; large size disrupting polymer chain packing. | Evaluating its efficacy in reducing friction and improving processability in polymer manufacturing. |
| Specialty Lubricants (Potential) | Boundary Lubricant | Adsorption onto surfaces via ester groups, with long chains providing a low-friction film. | Testing its performance under various temperature and pressure conditions as an additive in lubricating oils or greases. |
| Hydrophobic Coatings (Potential) | Water-Repellent Film-Former | High hydrophobicity and ability to form a stable, non-polar surface layer. | Developing stable dispersions or solutions for application on surfaces like textiles or paper to impart water resistance. |
Sustainable Chemical Manufacturing Initiatives
The chemical industry is increasingly focused on adopting green and sustainable manufacturing practices. For esters like this compound, this involves a shift away from energy-intensive processes that use harsh catalysts and solvents towards more environmentally benign alternatives. nih.gov
A key area of future research is the wider implementation of biocatalysis. Enzymatic synthesis, particularly using lipases, offers high selectivity under mild conditions, which can lead to higher purity products and reduced waste. researchgate.netnih.gov This approach aligns with the principles of green chemistry by minimizing energy consumption and avoiding hazardous chemical catalysts. nih.gov
To holistically assess the environmental impact of different manufacturing routes, Life Cycle Assessment (LCA) is becoming an indispensable tool. mdpi.com LCA evaluates the environmental footprint of a product from raw material extraction to final disposal ("cradle-to-grave") or to the factory gate ("cradle-to-gate"). ctpa.org.uk
Table 4: Comparative Overview of Manufacturing Initiatives
| Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis (Future Focus) |
|---|---|---|
| Catalyst | Strong acids (e.g., p-toluenesulfonic acid). researchgate.net | Immobilized lipases. google.com |
| Reaction Conditions | High temperatures (often >150°C). google.com | Mild temperatures (typically 40-70°C). nih.gov |
| By-products | Potential for side reactions, colored impurities. researchgate.net | Minimal by-product formation due to high enzyme selectivity. researchgate.net |
| Energy Consumption | High, due to elevated temperatures. | Lower, due to milder reaction conditions. |
| Environmental Impact | Higher potential for waste generation and use of harsh chemicals. | Reduced environmental footprint, biodegradable catalyst, often solvent-free. nih.gov |
| Assessment Method | Life Cycle Assessment (LCA) to benchmark impact. | Comparative LCA to quantify the environmental benefits over chemical routes. researchgate.net |
By focusing on these research avenues, the scientific community can unlock the full potential of this compound, driving innovation in both its application and its production in a more sustainable and efficient manner.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of isostearyl stearoyl stearate (ISS)?
Q. How can ISS be synthesized in a laboratory setting, and what catalysts optimize yield?
ISS is synthesized via esterification of stearic acid derivatives. Key steps:
- Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) or lipases for enzymatic esterification .
- Reaction Conditions : Temperature (120–150°C), inert atmosphere (N₂), and solvent-free systems to minimize side reactions.
- Purification : Vacuum distillation or column chromatography to isolate ISS from unreacted substrates .
Advanced Research Questions
Q. How does ISS interact with lipid bilayers in stratum corneum models, and what experimental models validate its barrier-enhancing properties?
ISS stabilizes orthorhombic lipid packing in skin barrier models . Experimental approaches:
- Langmuir Monolayers : Measure surface pressure-area isotherms to assess lipid packing density.
- Small-Angle X-ray Scattering (SAXS) : Quantify lamellar phase transitions in synthetic lipid bilayers.
- In Vitro Permeability Assays : Use Franz diffusion cells with fluorescent tracers to measure transepidermal water loss (TEWL) reduction .
Table 2 : Key Parameters for Lipid Interaction Studies
| Model | Metrics | Outcome (ISS vs. Control) |
|---|---|---|
| SAXS | Lamellar spacing | Reduced spacing (tighter packing) |
| Franz Cell | TEWL | 15–20% reduction |
Q. What contradictions exist in the literature regarding ISS’s compatibility with polymer matrices, and how can they be resolved?
ISS is used as a mold-release agent in carbonate polymers but shows variable compatibility with polar matrices . Contradictions arise from:
- Hydrophobicity Mismatch : ISS’s branched structure may phase-separate in hydrophilic systems.
- Concentration Effects : Optimal performance at 0.2–1.0 wt% in polycarbonates, but higher concentrations reduce mechanical strength . Resolution Strategies :
- Conduct polarity mapping via Hansen solubility parameters.
- Use compatibilizers (e.g., graft copolymers) to improve dispersion .
Q. What advanced computational methods predict ISS’s behavior in multi-component formulations?
Molecular dynamics (MD) simulations can model ISS’s interaction with:
- Lipid Bilayers : Predict diffusion coefficients and packing efficiency .
- Polymer Chains : Analyze entanglement and plasticization effects. Software Tools : GROMACS, CHARMM, or Materials Studio for force-field parameterization .
Methodological Considerations
- Data Contradiction Analysis : Compare ISS’s performance across lipid models (e.g., synthetic vs. natural lipid extracts) to address variability in barrier enhancement claims .
- Experimental Design : Use fractional factorial designs to optimize ISS concentration, temperature, and formulation pH in multi-variable studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
